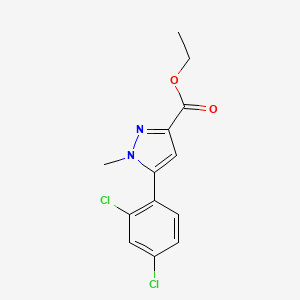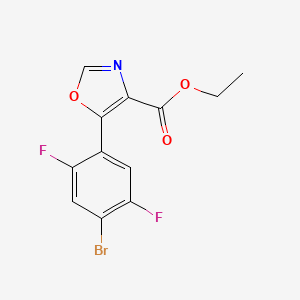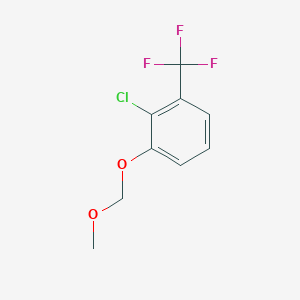
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene
Vue d'ensemble
Description
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene (2C1M3TFMB) is a halogenated aromatic compound that has been studied for its potential applications in a variety of scientific fields. Its unique chemical structure has allowed it to be used in synthesis, research, and experiments in the lab.
Applications De Recherche Scientifique
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been studied for its potential use in the synthesis of polymers and other materials. Additionally, 2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been used in the synthesis of organic compounds, such as dyes and pigments, as well as in the synthesis of metal complexes.
Mécanisme D'action
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential mechanism of action. It has been suggested that the compound acts as an electron-withdrawing group, which can affect the reactivity of a molecule. Additionally, the compound has been studied for its ability to act as an acid-base catalyst, which can increase the rate of certain chemical reactions.
Biochemical and Physiological Effects
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential biochemical and physiological effects. It has been suggested that the compound has the potential to act as an antioxidant, which can protect cells from oxidative stress. Additionally, the compound has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for research and experimentation. Additionally, the compound is relatively stable, which makes it a good choice for long-term experiments. However, the compound is also toxic, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research into 2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals, polymers, and other materials. Additionally, further research could be done to explore the compound’s potential to act as an antioxidant and its potential to inhibit the growth of certain bacteria and fungi. Finally, further research could be done to explore the compound’s potential mechanism of action and its potential toxicity.
Propriétés
IUPAC Name |
2-chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-14-5-15-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQPPKYHVMSCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
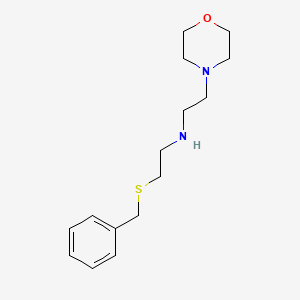

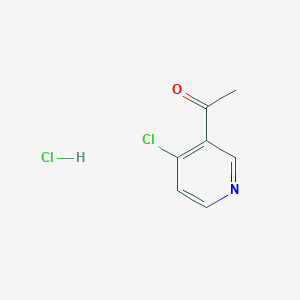
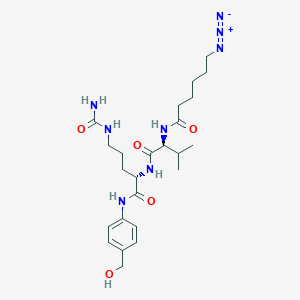
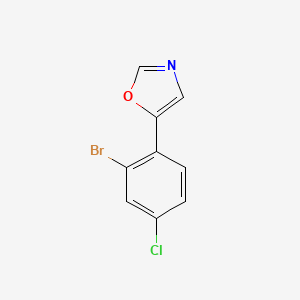

![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)

